molecular formula C16H13O.BF4 B142699 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate CAS No. 155614-08-7

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate

Cat. No.: B142699
CAS No.: 155614-08-7
M. Wt: 308.1 g/mol
InChI Key: KGDYDKIUTZTTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is a chemical compound with the empirical formula C16H13BF4O. It is known for its use as a dye, with a dye content of approximately 90%. The compound is characterized by its molecular weight of 308.08 g/mol and a melting point of 170°C (dec.) .

Preparation Methods

The synthesis of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate typically involves the reaction of 4-methyl-2-phenyl-1-benzopyrylium with tetrafluoroboric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Chemical Reactions Analysis

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate involves its interaction with molecular targets, such as proteins and nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their structure and function. This can result in alterations in cellular processes and signaling pathways .

Comparison with Similar Compounds

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate can be compared with other similar compounds, such as:

  • 4-Methyl-2-phenyl-1-benzopyrylium chloride
  • 4-Methyl-2-phenyl-1-benzopyrylium bromide

These compounds share similar structural features but differ in their counterions, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific interactions and applications, particularly in the context of its use as a dye .

Properties

IUPAC Name

4-methyl-2-phenylchromenylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13O.BF4/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15;2-1(3,4)5/h2-11H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDYDKIUTZTTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[O+]C2=CC=CC=C12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583685
Record name 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155614-08-7
Record name 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.